Pentaerythrityl tetrastearate

Description

Properties

IUPAC Name |

[3-hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H148O8.C69H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-65(70)74-61-69(62-75-66(71)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-76-67(72)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-77-68(73)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3;5-64H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKWDBBUHNUVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

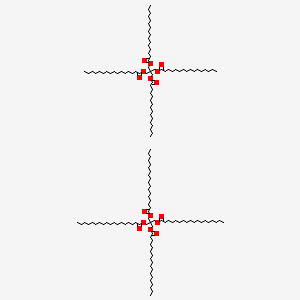

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H280O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification with Stearic Acid

The conventional approach involves direct esterification of pentaerythritol with stearic acid under high-temperature conditions. A representative patent (CN105924348A) outlines a stepwise vacuum-assisted process:

-

Mixing and Melting : Stearic acid (1,945.8 kg) is heated to melting (115°C), followed by the addition of pentaerythritol (245.1 kg) and a catalyst (0.2–1% w/w of stearic acid).

-

Reaction Staging :

-

Stage 1 : 115°C, 0.03 MPa vacuum, 30 minutes.

-

Stage 2 : 137°C, 0.06 MPa vacuum, 100 minutes.

-

Stage 3 : 0.09 MPa vacuum until foam dissipation.

-

-

Purification : Post-reaction, the product is cooled and filtered.

Key Advantages :

Acid Chloride/Ester Methods

Stearoyl Chloride Route

A solvent-free method employs stearoyl chloride for accelerated esterification:

-

Reaction : Pentaerythritol and stearoyl chloride (4:1 molar ratio) react at 100°C under reduced pressure (2 mmHg).

-

Purification : Recrystallization from chloroform yields >99% pure PETS.

Comparison with Direct Esterification :

| Parameter | Direct Esterification | Stearoyl Chloride Method |

|---|---|---|

| Reaction Time | 3–4 hours | 1–2 hours |

| Byproducts | Water | HCl (requires neutralization) |

| Purity | 95–98% | >99% |

Catalytic Esterification with Solid Catalysts

Mesoporous SnO-γ-Al₂O₃ Nanocomposite

A study demonstrated the efficacy of SnO-γ-Al₂O₃ in enhancing esterification kinetics:

-

Synthesis : SnO nanoparticles (5–10 nm) dispersed on γ-Al₂O₃ via seeding-crystallization.

-

Conditions : 180°C, 6 hours, stearic acid:pentaerythritol = 4:1.

-

Performance :

Mechanism : Acidic sites (Brønsted and Lewis) on SnO-γ-Al₂O₃ facilitate proton transfer, reducing activation energy.

Zinc Oxide Catalysis

A patent (CN103880669A) highlights ZnO as a low-cost solid catalyst:

-

Conditions : 160–180°C, stearic acid:pentaerythritol = 5–8:1.

Green and Biocatalytic Approaches

Enzymatic Esterification

Lipase-catalyzed methods offer sustainability advantages:

-

Catalyst : Immobilized Candida antarctica lipase B.

-

Conditions : 60°C, solvent-free, 24 hours.

Limitations : Higher cost and slower kinetics compared to chemical catalysts.

Industrial-Scale Process Optimization

Vacuum and Inert Gas Systems

Modern plants integrate nitrogen purging and multi-stage vacuum to suppress oxidation and side reactions:

Impurity Control

Specifications for commercial PETS mandate:

Comparative Analysis of Methods

| Method | Temperature (°C) | Catalyst | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Direct Esterification | 115–137 | H₂SO₄ | 3–4 | 95 | High |

| Stearoyl Chloride | 100 | None | 1–2 | 99 | Moderate |

| SnO-γ-Al₂O₃ | 180 | SnO-γ-Al₂O₃ | 6 | 98 | High |

| ZnO | 160–180 | ZnO | 4–5 | 93 | High |

| Enzymatic | 60 | Lipase B | 24 | 89 | Low |

Chemical Reactions Analysis

Types of Reactions

[3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate can yield hexadecanoic acid, while reduction can produce hexadecanol .

Scientific Research Applications

Pentaerythrityl tetrastearate is a tetraester of stearic acid and pentaerythritol . It is a polymer additive comprised of long-chain fatty acids like stearic acid, and is used in several applications, including in cosmetics and as a plastic additive .

Cosmetic Applications: A Case Study

The CIR Expert Panel assessed the safety of PEG-150 this compound and concluded it is safe for use in cosmetics .

Skin Irritation and Sensitization

- Animal Studies: Tests on rabbits showed that undiluted PEG-150 this compound did not cause primary skin irritation .

- Human Studies: Studies on human subjects showed no evidence of skin irritation or sensitization with undiluted PEG-150 this compound . A repeated insult patch test using a 25% aqueous slurry also showed no skin irritation or sensitization .

Inhalation

- The Panel considered the potential for incidental inhalation exposure from sprays and powders . Data indicated that such exposure would not cause adverse health effects, as 95%–99% of droplets/particles produced in cosmetic aerosols are not respirable to any appreciable amount .

Table of cosmetic use concentrations:

| Cosmetic Product Type | Maximum Use Concentration |

|---|---|

| Tonics, Dressings, Hair Grooming Aids | 1.8% |

| Face and Neck Powders | 1.4% |

Environmental Considerations

Mechanism of Action

The mechanism of action of [3-Hexadecanoyloxy-2,2-bis(hexadecanoyloxymethyl)propyl] hexadecanoate and [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate involves their interaction with lipid membranes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with specific lipid-binding proteins, influencing various cellular processes.

Comparison with Similar Compounds

Thickening Capacity in Surfactant Systems

| Compound | Concentration to Achieve 10,000 cP | Compatibility with Sarcosinates |

|---|---|---|

| PEG-150 this compound | 2.0% | Excellent |

| PEG-150 Distearate | 8.0% | Poor |

| StellaThix™ | 4.0% | Good |

PEG-150 this compound demonstrates superior thickening efficiency, achieving target viscosity at 40–75% lower concentrations compared to PEG distearates and PEF-120 . In sodium lauroyl sarcosinate systems, it outperforms alternatives due to its branched structure, which enhances intermolecular interactions .

Application Versatility

- Clear Formulations : PEG-150 this compound maintains clarity in shampoos and conditioners, unlike PEG distearates, which can cause cloudiness .

Q & A

Q. What is the chemical structure and synthesis pathway of PETs?

PETs is a tetraester of stearic acid and pentaerythritol, with the molecular formula C₇₇H₁₄₈O₈ and a molecular weight of 1,202.0 g/mol . The industrial synthesis involves:

- Step 1 : Reacting pentaerythritol with ethylene oxide to form a polyethyleneglycol (PEG-150) derivative.

- Step 2 : Esterification of the PEG derivative with stearic acid under controlled temperature and catalyst conditions (e.g., sulfuric acid) .

- Key parameters : Reaction stoichiometry (4:1 molar ratio of stearic acid to pentaerythritol), purification via vacuum distillation to remove unreacted monomers .

Q. What are the primary functional roles of PETs in cosmetic and surfactant formulations?

PETs acts as a non-ionic thickener , emulsifier , and emollient in formulations. Methodological insights include:

- Thickening mechanism : PETs forms micellar networks in aqueous systems, increasing viscosity even at low concentrations (0.35–0.50% w/w) .

- Emulsification : Stabilizes oil-in-water emulsions by reducing interfacial tension, with optimal performance in pH 5–8 ranges .

- Applications : Effective in sarcosinate-based surfactants, iodine-containing pet shampoos, and clear cosmetic gels .

Q. What safety assessments support the use of PETs in research formulations?

The Cosmetic Ingredient Review (CIR) Panel concluded PETs is safe at ≤5% in rinse-off products and ≤1.8% in leave-on products . Key toxicological findings:

- Skin penetration : Negligible due to its large molecular size (MW >1,200 Da) .

- Irritation/Sensitization : Negative results in human repeated insult patch tests (HRIPT) at 100% concentration .

- Impurity control : Ethylene oxide and 1,4-dioxane levels must be ≤1 ppm and ≤5 ppm, respectively, per cGMP .

Advanced Research Questions

Q. How can researchers analyze trace impurities (e.g., ethylene oxide) in PETs?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify ethylene oxide residues using headspace sampling and a DB-5MS column (detection limit: 0.1 ppm) .

- 1,4-Dioxane Analysis : Employ solvent extraction followed by GC with flame ionization detection (FID), calibrated against NIST-certified standards .

- Quality Control : Validate batch consistency via Fourier-Transform Infrared Spectroscopy (FTIR) to monitor esterification completeness .

Q. How does PETs compare to alternative thickeners like PEG-150 Distearate or StellaThix™?

- Efficiency : PETs achieves comparable viscosity at 40% lower concentrations than PEG-150 Distearate in sodium lauroyl sarcosinate systems .

- Performance in modern surfactants : StellaThix™ outperforms PETs in sulfate-free systems (e.g., 0.35% StellaThix vs. 0.50% PETs for equivalent viscosity) but requires cost-benefit analysis .

- Limitations : PETs may reduce foam stability in high-pH formulations (>9.0), necessitating compatibility tests with co-thickeners like xanthan gum .

Q. What experimental designs are optimal for evaluating PETs in surfactant stabilization?

- Rheological profiling : Use a rotational viscometer (e.g., Brookfield DV3T) with shear rates from 0.1 to 100 s⁻¹ to assess shear-thinning behavior .

- Accelerated stability testing : Store formulations at 4°C, 25°C, and 40°C for 12 weeks, monitoring phase separation and viscosity changes .

- Counter-irritant assays : Evaluate PETs' ability to mitigate surfactant-induced irritation using reconstructed human epidermis (RhE) models and IL-1α release as a biomarker .

Q. What are the challenges in using PETs as a calibrant in vapor pressure osmometry (VPO)?

- Calibration protocol : Use PETs as a low-volatility standard (vapor pressure <0.1% of solvent) for organic solutions. Prepare a 0.5% w/v solution in toluene and measure ρ (osmotic pressure) to derive the calibration constant K .

- Limitations : PETs' polydispersity (if present) may introduce errors; verify monodispersity via Gel Permeation Chromatography (GPC) before use .

Methodological Recommendations

- Synthesis optimization : Monitor esterification efficiency via acid value titration (<1 mg KOH/g indicates completion) .

- Eco-toxicity studies : Use OECD Test Guideline 301 for biodegradability assessment in aqueous systems .

- Contradictions note : While inhalation risks exist for spray formulations , dermal exposure studies show no systemic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.